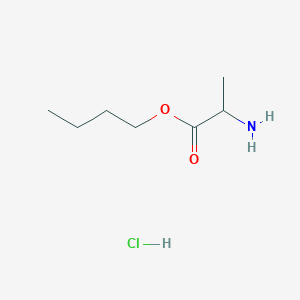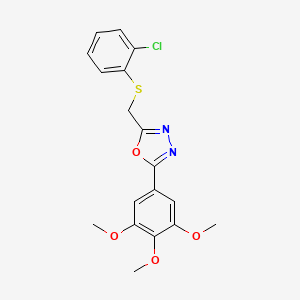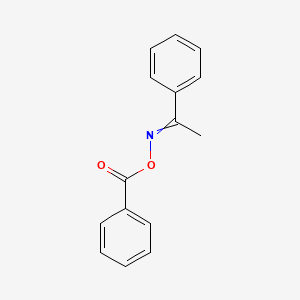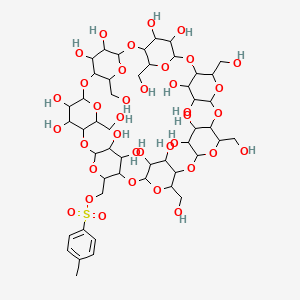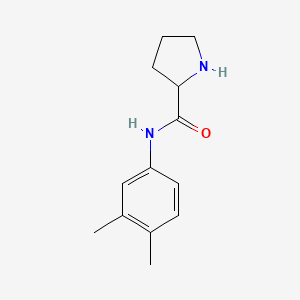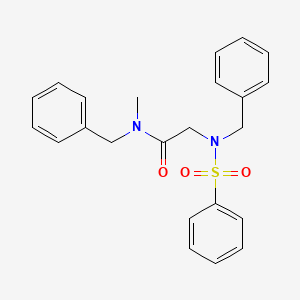
N,N~2~-dibenzyl-N-methyl-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N~2~-dibenzyl-N-methyl-N~2~-(phenylsulfonyl)glycinamide: is an organic compound that belongs to the class of glycinamides This compound is characterized by the presence of two benzyl groups, a methyl group, and a phenylsulfonyl group attached to the glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N~2~-dibenzyl-N-methyl-N~2~-(phenylsulfonyl)glycinamide typically involves the reaction of glycinamide derivatives with benzyl halides and phenylsulfonyl chlorides. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reaction mixture in an organic solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N,N~2~-dibenzyl-N-methyl-N~2~-(phenylsulfonyl)glycinamide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Substituted glycinamide derivatives.
Scientific Research Applications
N,N~2~-dibenzyl-N-methyl-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N~2~-dibenzyl-N-methyl-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The phenylsulfonyl group is known to enhance the compound’s ability to interact with biological targets, leading to various biological effects .
Comparison with Similar Compounds
- N,N-dibenzylglycinamide
- N-methyl-N-phenylsulfonylglycinamide
- N,N-dibenzyl-N-methylglycinamide
Comparison: N,N~2~-dibenzyl-N-methyl-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of both benzyl and phenylsulfonyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity.
Properties
Molecular Formula |
C23H24N2O3S |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-benzyl-N-methylacetamide |
InChI |
InChI=1S/C23H24N2O3S/c1-24(17-20-11-5-2-6-12-20)23(26)19-25(18-21-13-7-3-8-14-21)29(27,28)22-15-9-4-10-16-22/h2-16H,17-19H2,1H3 |
InChI Key |
KFSLQBOFKFKRMB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-{[2-(pyrrolidin-1-yl)cyclohexyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B12504051.png)
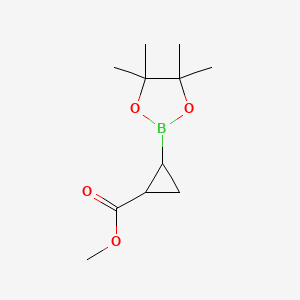
![2-Bromo-5H-benzo[b]carbazole](/img/structure/B12504070.png)
![5,6-Difluoro-4,7-bis(4-(2-octyldodecyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12504075.png)
![10,16-dinaphthalen-2-yl-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide](/img/structure/B12504078.png)
![4-fluoro-N-(4-methoxyphenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B12504093.png)
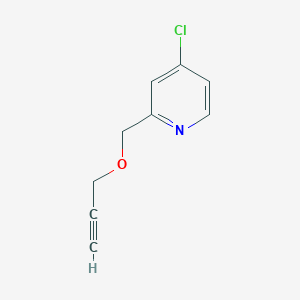
![4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pent-4-enoic acid](/img/structure/B12504115.png)
